Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a receptor agonist
Mode of Action
As a receptor agonist, this compound likely interacts with its targets by binding to them, leading to their activation This activation can trigger a series of biochemical reactions within the cell, leading to changes in cellular function
Biochemical Pathways
As a receptor agonist, it can be inferred that the compound may influence various biochemical pathways depending on the specific receptors it targets and activates .
Result of Action
It is mentioned that compounds containing a benzofuran structure, like this one, have been shown to exhibit various pharmacological activities, including nerve growth factor activating activity, anti-inflammatory, antioxidant properties, anti-alzheimer’s disease, antibacterial activity, and anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate can be synthesized through a two-step reaction process . The first step involves the formation of the benzofuran ring, followed by the esterification of the propanoic acid derivative. The reaction conditions typically include the use of suitable solvents and catalysts to facilitate the formation of the desired product. The structure of the compound can be confirmed using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate can be compared with other benzofuran derivatives, such as:
Ethyl 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoate: This compound has similar structural features but includes bromine atoms, which may alter its reactivity and biological activity.
2,3-Dihydrobenzofuran: A simpler compound without the ester group, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific ester functional group and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-66-7 | |
Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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